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Compound of Interest

Compound Name: 5-Bromo-2-furoic acid

An In-depth Analysis of NMR and IR Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-furoic acid, a significant heterocyclic compound utilized in organic synthesis and as
a building block in the development of pharmaceutical agents. The following sections present
its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with
detailed experimental protocols and a visual representation of the analytical workflow. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals in the field of drug development.

Quantitative Spectroscopic Data

The structural elucidation of 5-Bromo-2-furoic acid is critically supported by NMR and IR
spectroscopy. The data presented herein has been compiled from established spectral
databases and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The following tables summarize the *H and 3C NMR spectral data.

Table 1: *H NMR Spectroscopic Data for 5-Bromo-2-furoic acid
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.25 d ~3.6 H-3

~6.55 d ~3.6 H-4

>10 (broad s) s -COOH

Note: The exact chemical shift of the carboxylic acid proton (-COOH) can be highly variable

and is dependent on factors such as solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 5-Bromo-2-furoic acid

Chemical Shift (6) ppm Assignment
~158 C-5

~148 C-2

~122 C-3

~115 C-4

~160 -COOH

Note: The assignments are based on established data for furoic acid and substituted furan

derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Bromo-2-furoic acid is characterized by the absorptions detailed in the table

below.[1]

Table 3: Key IR Absorption Bands for 5-Bromo-2-furoic acid
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Wavenumber

(cm-?) Intensity Vibrational Mode Functional Group
2500-3300 Broad O-H stretch Carboxylic Acid
~1700 Strong C=0 stretch Carboxylic Acid
~1580 Medium C=C stretch Furan Ring

~1290 Strong C-O stretch Carboxylic Acid
~1020 Medium C-O-C stretch Furan Ring

~750 Medium C-Br stretch Bromo-group

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the
spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of 5-Bromo-2-furoic acid is dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de (DMSO-de) or chloroform-d
(CDCl3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be
added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a 300
MHz or higher field NMR spectrometer.

e IH NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR: Due to the low natural abundance of the 13C isotope, a larger number of scans is
required. The spectrum is generally acquired using proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm is
standard.
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IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: A small amount of 5-Bromo-2-furoic acid (1-2 mg) is finely ground in an
agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder of
spectroscopic grade. The homogenous mixture is then compressed in a die under high
pressure (several tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used
for the analysis. A background spectrum of a pure KBr pellet or the empty sample chamber is
recorded first. The KBr pellet containing the sample is then placed in the spectrometer's
sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm~1. The final
spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to structural elucidation through spectroscopic
analysis is a fundamental process in chemical research. The following diagram illustrates this
general workflow.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-furoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040272#spectroscopic-data-of-5-bromo-2-furoic-
acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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